

Structure and properties of Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Asp-OAll*

Cat. No.: *B557729*

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-D-Asp-OAll**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α -allyl ester, commonly abbreviated as **Fmoc-D-Asp-OAll**, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic acid with orthogonal protecting groups, offers significant advantages for the synthesis of complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive overview of its structure, properties, experimental protocols for its use, and its applications in research and drug development.

Core Structure and Physicochemical Properties

Fmoc-D-Asp-OAll is a derivative of the non-proteinogenic D-aspartic acid. Its structure is strategically designed for modern peptide chemistry.^[1]

- Fmoc Group (N- α -protection):** The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.^[1] It remains stable during coupling reactions and to the acidic conditions often used for side-chain deprotection but is efficiently removed by a mild base, typically a piperidine solution, enabling stepwise peptide chain elongation.^{[1][2]}
- Allyl Ester (α -Carboxyl protection):** The allyl (OAll) group protects the alpha-carboxyl group. This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain

protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization or C-terminal modification.[2][3]

- **D-Configuration:** The D-stereochemistry of the α -carbon is a key feature for therapeutic peptide design. Incorporating D-amino acids can significantly enhance the peptide's resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and bioavailability.[1]
- **Free β -Carboxyl Group:** The side-chain (β) carboxyl group is left unprotected, allowing for potential modification or branching at this position, although typically the isomeric Fmoc-D-Asp(OAll)-OH is used for side-chain protection strategies.

Quantitative Data

The key physicochemical properties of **Fmoc-D-Asp-OAll** are summarized below.

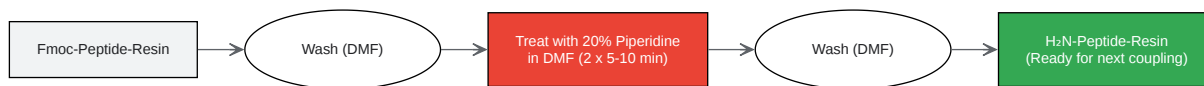
Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₁ NO ₆	[4][5][6]
Molecular Weight	395.41 g/mol	[4][5][7]
Appearance	White to off-white crystalline powder/solid	[6][8]
Purity (HPLC)	≥97%	[6]
Storage Temperature	2-8°C or ≤ -4°C	[6][7][8]

Experimental Protocols and Workflows

The utility of **Fmoc-D-Asp-OAll** is defined by the selective deprotection of its orthogonal protecting groups. The following are standard protocols for their removal in an SPPS context.

Fmoc Group Deprotection

This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide chain.



[Click to download full resolution via product page](#)

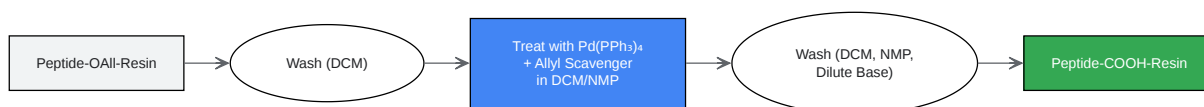
Caption: Experimental workflow for Fmoc group removal in SPPS.

Methodology:

- **Resin Swelling:** The peptide-resin is initially swelled in dimethylformamide (DMF).
- **Fmoc Removal:** The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes).[2] This step is typically repeated once.
- **Washing:** The resin is washed thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.
- **Next Cycle:** The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.

Allyl (OAll) Ester Deprotection

This protocol is employed when selective deprotection of the α -carboxyl group is required.



[Click to download full resolution via product page](#)

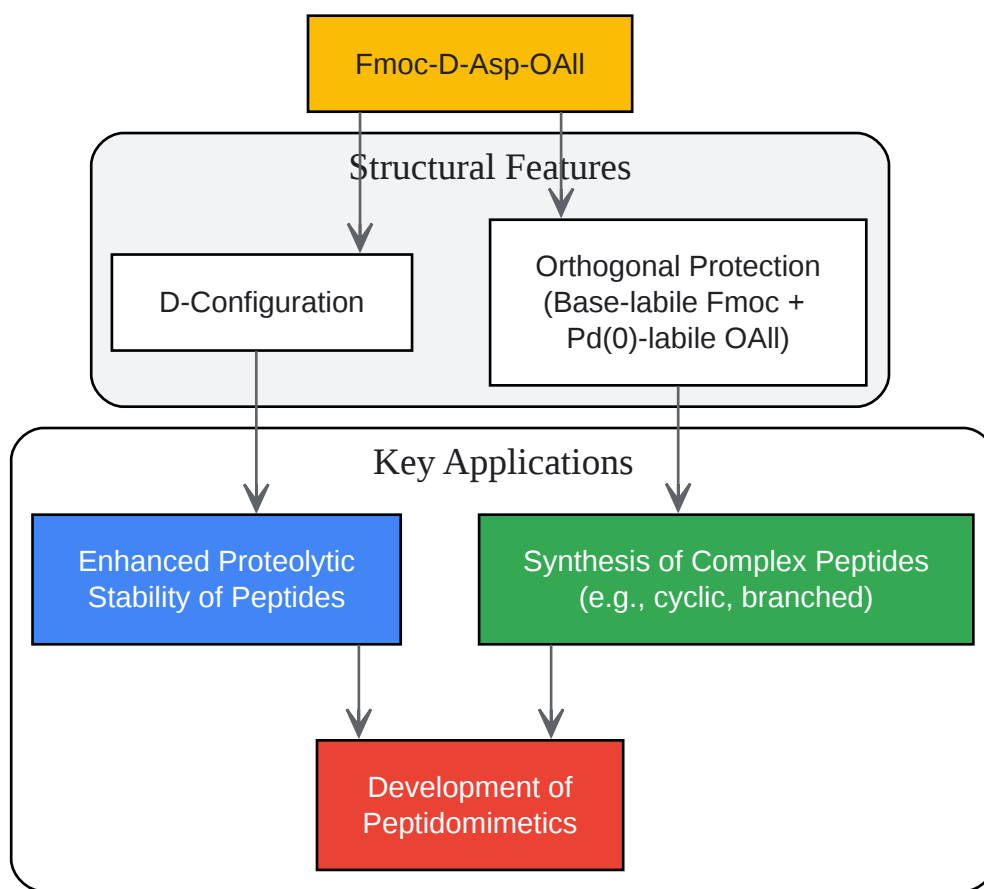
Caption: Workflow for palladium-catalyzed allyl ester cleavage.

Methodology:

- **Resin Preparation:** The peptide-resin is washed and swelled in an appropriate anhydrous solvent like dichloromethane (DCM).
- **Catalyst Solution:** A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger (e.g., phenylsilane or morpholine) is prepared in an inert atmosphere.[\[2\]](#)
- **Deprotection Reaction:** The catalyst solution is added to the resin suspension and agitated for 1-3 hours at room temperature until the reaction is complete.
- **Washing:** The resin is washed extensively with solvents like DCM and NMP to remove the catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-diethyldithiocarbamate) solution may be used to ensure complete removal of residual palladium.
- **Result:** The resulting resin-bound peptide has a free α-carboxyl group, ready for subsequent modification.

Applications in Research and Drug Development

The unique combination of protecting groups and the D-configuration of **Fmoc-D-Asp-OAll** makes it a high-value building block for specialized applications.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Logical flow from structural features to applications.

- **Proteolytically Resistant Peptides:** The primary application is the synthesis of peptides with enhanced stability against degradation by proteases, a critical requirement for peptide-based therapeutics.[1]
- **Complex Peptide Architectures:** The orthogonal nature of the allyl ester allows for selective C-terminal deprotection while the peptide is still attached to the resin.[1][2][3] This strategy is fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved receptor binding affinity and stability.
- **Peptidomimetics and Drug Discovery:** **Fmoc-D-Asp-OAll** is instrumental in creating peptidomimetics and novel peptide structures for drug discovery.[1] Its use allows chemists and pharmacologists to explore new molecular architectures for targeting specific biological pathways.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp-OAll | C₂₂H₂₁NO₆ | CID 7020604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. FMOC-D-ASP-OALL | 204246-17-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Structure and properties of Fmoc-D-Asp-OAll]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557729#structure-and-properties-of-fmoc-d-asp-oall]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com